molecular formula C5H5FN2O B13708558 O-(5-Fluoro-3-pyridyl)hydroxylamine

O-(5-Fluoro-3-pyridyl)hydroxylamine

Cat. No.: B13708558
M. Wt: 128.10 g/mol
InChI Key: PSYXEFBCMKEHLS-UHFFFAOYSA-N
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Description

O-(5-Fluoro-3-pyridyl)hydroxylamine is a hydroxylamine derivative featuring a pyridine ring substituted with a fluorine atom at the 5-position. Its molecular formula is C₅H₅FN₂O, with a molecular weight of 128 g/mol. The compound combines the electron-deficient nature of the pyridine ring with the electron-withdrawing fluorine substituent, which influences its reactivity and physicochemical properties. Hydroxylamines are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their nucleophilic and redox-active characteristics . The fluorine atom enhances metabolic stability and may improve bioavailability in drug design contexts .

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

O-(5-fluoropyridin-3-yl)hydroxylamine

InChI

InChI=1S/C5H5FN2O/c6-4-1-5(9-7)3-8-2-4/h1-3H,7H2

InChI Key

PSYXEFBCMKEHLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)ON

Origin of Product

United States

Preparation Methods

Halooxime Formation via Hydroxylamine Reaction (From Patent WO2017136254A1)

A general method for preparing hydroxylamine derivatives, including O-(5-Fluoro-3-pyridyl)hydroxylamine, involves the formation of a halooxime intermediate. The process includes:

  • Reacting a suitable starting material (SM) with a halide source and acid in the presence of a hydroxylamine derivative.
  • Hydroxylamine sources can be benzylhydroxylamine (BnONH2), allylhydroxylamine, trimethylsilyloxyethylhydroxylamine, acetohydroxylamine, or benzoylhydroxylamine.
  • The halide source is typically used in 0–10 equivalents, and hydroxylamine in 1–2 equivalents.
  • Acid catalysts with pKa ≤ acetic acid are employed, such as chloroacetic acid, acetic acid, glycolic acid, cyanoacetic acid, phosphoric acid, trifluoroacetic acid, hydrochloric acid, hydrobromic acid, sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid, or triflic acid.
  • The reaction temperature ranges from about -50°C to 50°C, typically at ambient temperature.

This method allows the selective introduction of the hydroxylamine group onto the pyridine ring through halooxime intermediates, which can be further manipulated to yield the target compound.

Reduction of Nitro-Substituted Pyridines to Amino and Hydroxylamine Derivatives

A common approach to prepare hydroxylamine derivatives on pyridine rings is the reduction of nitro-substituted precursors:

  • Starting from 5-fluoro-3-nitropyridin-2-ol, reduction can be achieved using iron powder in a mixture of ethanol, acetic acid, water, and trace hydrochloric acid at elevated temperatures (~100°C) for short durations (~20 min).
  • The reduced product, 3-amino-5-fluoropyridin-2-ol, can be isolated by filtration and extraction.
  • Further transformation can convert the amino group into hydroxylamine functionality, typically via hydroxylation or substitution reactions.

Reduction using palladium on activated carbon under hydrogen atmosphere in ethanol at room temperature is also effective, yielding 5-fluoro-3-aminopyridin-2-ol with high yield (~92%).

Reaction Conditions and Yields Summary Table

Step/Method Reagents & Conditions Temperature Yield (%) Notes
Halooxime formation Hydroxylamine derivatives (BnONH2, AcONH2, etc.), halide, acid (AcOH or stronger) -50°C to 50°C Not specified Acid pKa ≤ AcOH; halide 0-10 equiv; hydroxylamine 1-2 equiv
Enolate formation & condensation Ethyl fluoroacetate, ethyl formate, sodium methoxide, cyanoacetamide, methanol ≤30°C (condensation), 5-10°C (addition) Not specified Multi-step; intermediate isolation by centrifugation
Chlorination Phosphorus oxychloride, phosphorus pentachloride, reflux 20-24h Reflux (~110°C) Not specified Chlorinated fluoropyridine intermediate
Nitro reduction (Fe/AcOH/H2O/HCl) Iron powder, ethanol, acetic acid, water, HCl, 100°C, 20 min 100°C Not specified Rapid reduction to amino derivative
Nitro reduction (Pd/C, H2) 10% Pd/C, hydrogen, ethanol, 20°C, 2h 20°C 92% High yield, mild conditions

Analytical Data Supporting Preparation

  • NMR Spectroscopy: For intermediates such as 2,6-dihydroxy-3-cyano-5-fluoropyridine, proton NMR in DMSO shows a doublet at δ 7.09 ppm (J = 12 Hz), confirming substitution pattern.
  • Melting Points: Key intermediates exhibit characteristic melting points (e.g., 135-140°C for 2,6-dihydroxy-3-cyano-5-fluoropyridine).
  • LC-MS and HPLC: Used to confirm purity and molecular weight of intermediates and final products, e.g., 5-fluoro-3-nitropyridin-2-ol shows LC-MS (M-H) = 129.0.

Summary and Expert Commentary

The preparation of this compound involves sophisticated synthetic routes combining halogenation, nitration, reduction, and substitution chemistry on fluoropyridine rings. The use of halooxime intermediates and selective reduction of nitro groups are central strategies. Reaction conditions such as temperature control, acid choice, and reagent stoichiometry critically influence yield and product purity.

The methods described in patents WO2017136254A1 and EP0333020A2 provide robust industrially scalable routes, while reduction protocols from academic and patent sources offer practical laboratory approaches. Analytical data support the structural integrity of intermediates and final compounds, ensuring reproducibility and quality.

Chemical Reactions Analysis

Types of Reactions

O-(5-Fluoro-3-pyridyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amine derivatives, and substituted pyridyl compounds.

Scientific Research Applications

O-(5-Fluoro-3-pyridyl)hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(5-Fluoro-3-pyridyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds. These interactions are crucial for its biological and chemical activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Benzyl Hydroxylamines ()

Compounds such as O-(4-methoxybenzyl)hydroxylamine (MW 154) and O-(3,5-dimethoxybenzyl)hydroxylamine (MW 184) feature benzene rings with methoxy substituents. Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which stabilizes intermediates in reactions like nucleophilic substitutions .

Pyridyl Hydroxylamines

In contrast, O-(5-Fluoro-3-pyridyl)hydroxylamine replaces the benzene ring with a pyridine ring. The nitrogen atom in pyridine creates an electron-deficient system, enhancing the compound’s electrophilicity. The 5-fluoro substituent further withdraws electrons via inductive effects, amplifying this characteristic. This combination makes the compound more reactive toward nucleophiles compared to benzyl analogs.

Molecular Weight and Physical Properties

The molecular weight of this compound (128 g/mol ) is significantly lower than benzyl hydroxylamines (154–184 g/mol) due to the absence of bulky methoxy groups and the compact pyridine ring. This reduction may improve solubility in polar solvents and alter melting/boiling points .

Spectroscopic Features

  • 1H-NMR : Benzyl hydroxylamines exhibit aromatic proton shifts between δ 6.8–7.3 ppm , with methoxy groups resonating at δ 3.7–3.9 ppm . For this compound, pyridine protons are expected downfield (e.g., H-2 and H-4 at δ 8.0–8.5 ppm ) due to the electron-withdrawing effects of fluorine and nitrogen.
  • 19F-NMR : The fluorine atom would show a distinct signal near δ -110 to -120 ppm , typical for aromatic fluorine substituents.

Comparative Data Table

Compound Name Aromatic Ring Substituents Molecular Weight (g/mol) Key Spectral Features
This compound Pyridine 5-Fluoro 128 Pyridine H: δ 8.0–8.5 ppm; 19F: δ -110–-120 ppm
O-(4-Methoxybenzyl)hydroxylamine Benzene 4-Methoxy 154 Ar-H: δ 6.8–7.3 ppm; OCH3: δ 3.7–3.9 ppm
O-(3,5-Dimethoxybenzyl)hydroxylamine Benzene 3,5-Dimethoxy 184 Multiple OCH3 peaks; Ar-H: δ 6.5–7.0 ppm
N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide Pyridine 5-Fluoro, hydroxymethyl 240 Pyridine H: δ 7.5–8.2 ppm; hydroxymethyl: δ 4.5–5.0 ppm

Q & A

Basic: What synthetic methodologies are recommended for preparing O-(5-Fluoro-3-pyridyl)hydroxylamine, and how can purity be optimized?

Methodological Answer:
The synthesis of this compound can be achieved via reductive amination or nucleophilic substitution using fluorinated pyridine precursors. For example:

  • Reductive amination : React 5-fluoro-3-pyridinecarbaldehyde with hydroxylamine hydrochloride in the presence of a reducing agent (e.g., NaBH3_3CN) .
  • Coupling reactions : Use tert-butyl acrylate derivatives to introduce the hydroxylamine moiety via hydrolysis .

Purity Optimization:

  • Chromatographic purification : Employ reverse-phase HPLC with a C18 column and a mobile phase of water/acetonitrile (gradient elution).
  • Recrystallization : Use ethanol/water mixtures to remove residual solvents or byproducts .

Basic: How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer:
Key Analytical Techniques:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns (e.g., fluorine position on pyridine) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]+^+ peak).
  • IR Spectroscopy : Detect N–O and C–F stretches (~1250 cm1^{-1} and ~1100 cm1^{-1}, respectively) .

Purity Metrics:

  • HPLC : ≥98% purity using UV detection at 254 nm .

Advanced: What experimental designs are suitable for studying the nucleophilic reactivity of this compound in acylation reactions?

Methodological Answer:
Kinetic and Mechanistic Studies:

  • Competitive acylation : Compare O- vs. N-acylation pathways using phenyl acetate as a substrate. Monitor product ratios via 1H^{1}\text{H} NMR or LC-MS .
  • Computational modeling : Use DFT (e.g., B3LYP/6-311+G(2df,2p)) to calculate activation energies (ΔG‡) for competing pathways .

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